![molecular formula C16H17N3O4S B2501785 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone CAS No. 2191212-86-7](/img/structure/B2501785.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of benzodioxane, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that certain benzodioxane derivatives can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival .
2. Anti-inflammatory Properties
Compounds related to 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine have demonstrated anti-inflammatory effects. For example, derivatives that incorporate the benzodioxane structure have been reported to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines .
3. Antimicrobial Activity
The thiadiazole component is known for its antimicrobial properties. Compounds containing this moiety have been studied for their effectiveness against various bacterial strains. The incorporation of the benzodioxane structure may enhance these effects due to synergistic interactions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the benzodioxane and thiadiazole components can significantly influence biological activity. For instance:
- Positioning of Substituents: Variations in the position of substituents on the benzodioxane ring can lead to changes in potency and selectivity against specific targets.
- Thiadiazole Variants: Different thiadiazole derivatives may exhibit varying degrees of antimicrobial and anticancer activities, highlighting the importance of chemical diversity in drug design .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
In a study published by Vazquez et al., a related benzodioxane derivative was shown to inhibit ovarian carcinoma growth in xenograft models. The study highlighted the importance of the benzodioxane moiety in enhancing growth inhibitory activity .
Case Study 2: Anti-inflammatory Effects
A recent investigation into anti-inflammatory agents revealed that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine exhibited significant reductions in edema and inflammatory markers in animal models .
Data Table: Summary of Biological Activities
Biologische Aktivität
The compound 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a hybrid molecule that combines a benzodioxine moiety with a thiadiazole derivative. This structure has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula for this compound is C14H16N2O4S with a molecular weight of approximately 304.35 g/mol. The structural features include:
- A benzodioxine ring which is known for its diverse biological activities.
- A thiadiazole moiety that enhances the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of compounds similar to 1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine against various cancer cell lines.
- Cell Line Studies :
- Mechanism of Action :
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in metabolic processes:
- α-Amylase and α-Glucosidase Inhibition :
- In vitro studies demonstrated potent inhibitory activity against α-amylase and α-glucosidase with IC50 values ranging from 0.70μM to 30.80μM, suggesting potential applications in managing diabetes .
- Structure-activity relationship (SAR) studies indicated that modifications to the benzodioxine and thiadiazole moieties significantly influence enzyme inhibition potency .
Data Summary
Biological Activity | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 2.32μg/mL | Apoptosis induction |
Anticancer | HepG2 | 10.10μg/mL | Cell cycle arrest |
Enzyme Inhibition | α-Amylase | 0.70−30.80μM | Competitive inhibition |
Enzyme Inhibition | α-Glucosidase | 0.80−29.70μM | Competitive inhibition |
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
- A study demonstrated that a derivative with a similar structure exhibited significant growth inhibition in tumor models in vivo, showcasing its potential as an anticancer agent .
- Another investigation focused on the enzyme inhibitory properties of thiadiazole derivatives showed promising results in reducing blood glucose levels in diabetic models .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(12-2-1-3-13-14(12)22-9-8-21-13)19-6-4-11(5-7-19)23-16-18-17-10-24-16/h1-3,10-11H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQCIISOWVGYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.